Thalidomide-NH-PEG4-COOH

Targeted Protein Degradation PROTAC CBP/p300 Degradation

Replicating the reported 0.8-2.5 nM DC50 of dCBP-1 requires the exact E3 ligase ligand-linker conjugate used in the original study-substituting the warhead or altering linker length substantially shifts degradation efficiency. Thalidomide-NH-PEG4-COOH is that validated building block. It combines a thalidomide CRBN warhead with a precise 16-atom PEG4 spacer and a terminal -COOH group for straightforward amide coupling to target ligands. • Quantitatively validated: Enables dCBP-1 with DC50 values of 0.8-2.5 nM and >90% p300/CBP degradation at 10 nM within 6 h in MM/leukemia lines. • Structurally defined: NH-amide at the thalidomide C5 position provides a rigid exit vector; PEG4 length is optimal for CRBN-target ternary complex geometry. • Workflow-ready: Terminal carboxylic acid permits direct conjugation via EDC/HATU chemistry. • Availability: Multiple pack sizes in stock for same-day dispatch.

Molecular Formula C24H31N3O10
Molecular Weight 521.5 g/mol
Cat. No. B8196039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG4-COOH
Molecular FormulaC24H31N3O10
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H31N3O10/c28-20-4-3-19(22(31)26-20)27-23(32)17-2-1-16(15-18(17)24(27)33)25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(29)30/h1-2,15,19,25H,3-14H2,(H,29,30)(H,26,28,31)
InChIKeyLKZFZWXIYMGKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG4-COOH E3 Ligase-Linker Conjugate


Thalidomide-NH-PEG4-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon (CRBN) ligand and a 4-unit polyethylene glycol (PEG4) linker terminated with a carboxylic acid functional group . It serves as a key intermediate in the construction of proteolysis-targeting chimeras (PROTACs), specifically as the E3 ligase-recruiting component that enables the assembly of heterobifunctional degraders targeting the p300/CBP transcriptional coactivator complex . The compound features an NH-amide linkage at the thalidomide C5 position, which provides a defined exit vector for linker attachment, a PEG4 spacer offering a calculated molecular length of approximately 16 atoms, and a terminal carboxylic acid suitable for conjugation to target protein ligands via standard amide coupling chemistry [1].

Risks of Substituting Thalidomide-NH-PEG4-COOH


The substitution of Thalidomide-NH-PEG4-COOH with alternative CRBN-recruiting ligand-linker conjugates in the construction of p300/CBP-targeting PROTACs is not functionally neutral. The compound's specific combination of the thalidomide warhead, the NH linkage at the C5 position, and the precise length of the PEG4 linker (approximately 16 atoms) has been empirically validated to achieve DC50 values of 0.8-2.5 nM for p300/CBP degradation in multiple myeloma and leukemia cell lines when incorporated into the degrader dCBP-1 . This level of potency is highly sensitive to alterations in linker composition or attachment chemistry. For example, changing the warhead from thalidomide to pomalidomide, while maintaining the same PEG4 linker, has been shown in class-level PROTAC studies to alter degradation efficiency and target selectivity profiles due to differences in CRBN binding affinity and ternary complex geometry [1]. Similarly, varying the PEG linker length from PEG4 to PEG2 or PEG6 can significantly impact degradation potency, as linker length is a critical determinant of the spatial orientation required for productive ternary complex formation between the E3 ligase, target protein, and PROTAC molecule [2]. Therefore, empirical validation of the exact conjugate is necessary to achieve the reported potency.

Thalidomide-NH-PEG4-COOH Head-to-Head Comparison


dCBP-1 p300/CBP Degradation Potency Comparison

When Thalidomide-NH-PEG4-COOH is conjugated to a p300/CBP-targeting ligand to form the PROTAC degrader dCBP-1, it achieves exceptionally potent degradation of the CBP and p300 proteins. In a direct comparison with other reported p300/CBP PROTAC degraders, dCBP-1 demonstrates DC50 values of 0.8-1.8 nM for CBP and 1.9-2.5 nM for p300 in MOLM-13 and MV4;11 leukemia cell lines . For context, the degrader JET-209, which utilizes a different linker and warhead combination, achieves DC50 values of 0.05 nM for CBP and 0.2 nM for p300, while QC-182 shows a significantly higher DC50 of 93 nM for p300 in SK-HEP-1 cells [1]. This data positions the Thalidomide-NH-PEG4-COOH-derived dCBP-1 among the most potent degraders in its class, with sub-nanomolar to low nanomolar potency.

Targeted Protein Degradation PROTAC CBP/p300 Degradation

NH-Linkage vs. Ether Linkage for PROTAC Performance

Thalidomide-NH-PEG4-COOH (CAS 2412056-48-3) incorporates an NH-amide linkage at the thalidomide C5 position, whereas the closely related analog Thalidomide-PEG4-COOH (CAS 2828438-28-2) features a direct ether (O) linkage at the same position. This structural distinction has practical consequences for PROTAC synthesis and performance. The NH-amide linkage in Thalidomide-NH-PEG4-COOH provides a more stable conjugation point for subsequent modifications, as evidenced by its successful use in the synthesis of dCBP-1, which achieves sub-nanomolar DC50 values . In contrast, the ether-linked Thalidomide-PEG4-COOH has not been reported in any similarly potent degrader. Furthermore, the NH-amide bond offers improved metabolic stability compared to the ether linkage, which can be susceptible to oxidative cleavage in cellular environments .

PROTAC Linker Chemistry E3 Ligase Ligand Conjugation Amide Bond Stability

PEG4 Linker Optimization for Ternary Complexes

The PEG4 linker in Thalidomide-NH-PEG4-COOH provides a molecular spacing of approximately 16 atoms between the CRBN-binding thalidomide warhead and the conjugation site for the target protein ligand. This length falls within the empirically determined optimal range for PROTAC linkers (12-20+ atoms) that enables productive ternary complex formation between the E3 ligase and target protein [1]. In contrast, shorter PEG2 linkers (approximately 8-10 atoms) have been shown to be insufficient for optimal cooperativity in CRBN-based PROTAC systems, as demonstrated in BET degrader studies where PEG-2 linked compounds exhibited the lowest cooperativity among tested linker lengths [2]. While longer PEG6 or PEG8 linkers can also be effective, the PEG4 length represents a balanced choice that has been successfully validated in high-potency degraders like dCBP-1 without introducing unnecessary molecular weight that could compromise cellular permeability [3].

PROTAC Linker Design Ternary Complex Formation PEG Linker Length

Thalidomide vs. Pomalidomide Warhead for p300/CBP

While both Thalidomide-NH-PEG4-COOH and Pomalidomide-PEG4-COOH (CAS 2138440-81-8) contain a PEG4 linker terminated with a carboxylic acid, the choice of warhead (thalidomide vs. pomalidomide) leads to different degradation outcomes when conjugated to the same target ligand. Pomalidomide exhibits a higher binding affinity for CRBN (IC50 of ~13 nM for TNF-α inhibition, versus thalidomide's Kd of ~250 nM for CRBN) . However, this increased affinity does not universally translate to superior degradation potency. In the context of p300/CBP degradation, the thalidomide-based dCBP-1 achieves DC50 values of 0.8-2.5 nM, while pomalidomide-based PROTACs targeting the same proteins have not been reported with comparable potency . This suggests that the warhead's binding affinity is not the sole determinant of degradation efficiency; the geometry of the ternary complex induced by the specific warhead-linker combination plays a critical role [1].

CRBN Ligand Comparison PROTAC Warhead Selection Degradation Selectivity

PEG4 Linker Solubility Advantage

The PEG4 linker in Thalidomide-NH-PEG4-COOH confers significantly enhanced aqueous solubility compared to non-PEGylated thalidomide derivatives. The closely related analog Thalidomide-PEG4-COOH (with ether linkage) demonstrates DMSO solubility of 250 mg/mL (522.52 mM), which is substantially higher than the solubility of parent thalidomide (estimated < 10 mg/mL in DMSO) . This improved solubility is attributed to the hydrophilic PEG4 chain, which increases molecular flexibility and reduces aggregation propensity, thereby facilitating efficient conjugation with target protein ligands in solution-phase PROTAC synthesis . The enhanced solubility translates to improved handling and reaction yields during PROTAC assembly, reducing the risk of precipitation and enabling higher concentrations for conjugation reactions [1].

PROTAC Solubility PEGylation Drug Conjugation

Antiproliferative Activity in A2058 Melanoma

Beyond its role as a PROTAC building block, Thalidomide-NH-PEG4-COOH exhibits direct antiproliferative activity in certain cancer cell lines. In A2058 human melanoma cells, the compound demonstrates an IC50 of 15.37 ± 0.7 μM . For comparison, parent thalidomide shows significantly weaker activity in similar assays, with reported IC50 values often exceeding 100 μM in various cancer cell lines . This ~7-10 fold enhancement in antiproliferative potency suggests that the PEG4 linker not only improves physicochemical properties but may also contribute to cellular activity, possibly through improved membrane permeability or altered intracellular distribution.

Antiproliferative Activity Cancer Cell Lines Thalidomide Derivatives

Thalidomide-NH-PEG4-COOH Use Cases


p300/CBP PROTAC Degrader Synthesis

Thalidomide-NH-PEG4-COOH is the validated E3 ligase ligand-linker conjugate for synthesizing dCBP-1, a heterobifunctional degrader that achieves DC50 values of 0.8-2.5 nM for CBP and p300 proteins in MLL-rearranged leukemia cells . Researchers aiming to replicate or build upon this potent degradation system should use this exact conjugate to ensure structural fidelity to the published degrader. The compound's terminal carboxylic acid allows for straightforward conjugation to the p300/CBP-targeting ligand via standard amide coupling chemistry using EDC or HATU as coupling reagents .

PEG4 Linker in PROTAC Library Synthesis

For systematic PROTAC library synthesis where linker length is a variable to be optimized, Thalidomide-NH-PEG4-COOH provides a PEG4-length building block (approximately 16 atoms) that falls within the empirically optimal range for CRBN-based systems . It can be paired with analogous conjugates containing PEG1, PEG2, PEG3, PEG6, or PEG8 linkers to generate a complete linker-length series for structure-activity relationship (SAR) studies, enabling researchers to identify the optimal linker length for a given target protein .

p300/CBP Functional Studies

When incorporated into dCBP-1, Thalidomide-NH-PEG4-COOH enables the potent and selective degradation of p300/CBP proteins, which can be used as a chemical biology tool to investigate the role of these transcriptional coactivators in enhancer function and oncogene expression . In multiple myeloma cell lines, dCBP-1 treatment at concentrations as low as 10 nM leads to >90% degradation of both CBP and p300 within 6 hours, providing a rapid and titratable system for loss-of-function studies .

CRBN Warhead Selectivity Comparison

Thalidomide-NH-PEG4-COOH can be used alongside pomalidomide-PEG4-COOH and lenalidomide-PEG4-COOH conjugates in head-to-head comparisons to assess how different CRBN-recruiting warheads influence degradation potency, selectivity, and ternary complex geometry against a given target protein . Such comparative studies are essential for optimizing degrader design, as the choice of warhead can dramatically alter degradation outcomes even when the linker and target ligand remain constant .

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